An In-Depth Technical Guide to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one
An In-Depth Technical Guide to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS Number: 53696-32-5) is a multifaceted organic compound belonging to the cyclohexenone class of molecules.[1] Cyclohexenones are notable six-membered ring structures containing a ketone and an endocyclic double bond, which serve as versatile building blocks in organic synthesis.[2] The unique arrangement of a hydroxyl group, a ketone, and a disubstituted carbon center in 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one makes it a molecule of significant interest for synthetic chemists and drug development professionals. This guide provides a comprehensive overview of its properties, a plausible synthetic route, potential applications, and predicted spectroscopic characteristics, offering a foundational understanding for its use in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 53696-32-5 | PubChem[1] |
| Molecular Formula | C₈H₁₂O₂ | PubChem[1] |
| Molecular Weight | 140.18 g/mol | PubChem[1] |
| IUPAC Name | 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 140.083729621 Da | PubChem[1] |
| Monoisotopic Mass | 140.083729621 Da | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one can be conceptualized starting from the readily available precursor, 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. This proposed two-step synthesis involves an initial oxidation followed by a selective reduction.
Caption: Proposed two-step synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one from dimedone.
Experimental Protocol:
Step 1: Oxidation of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5-dimethylcyclohexane-1,3-dione in a suitable solvent such as dioxane or acetic acid.
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Add a stoichiometric amount of an oxidizing agent, for instance, selenium dioxide (SeO₂).
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.
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The filtrate, containing the intermediate 5,5-dimethyl-2-ene-1,3-dione, can be carried forward to the next step, potentially after a work-up and purification procedure.
Step 2: Selective Reduction to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one
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Dissolve the intermediate from Step 1 in a protic solvent like methanol or ethanol and cool the solution in an ice bath.
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Slowly add a selective reducing agent, such as sodium borohydride (NaBH₄), in small portions. The use of a selective reagent is crucial to reduce one carbonyl group to a hydroxyl group without affecting the double bond.
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Stir the reaction mixture at a low temperature and monitor its progress by TLC.
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Once the reaction is complete, carefully quench the reaction with a dilute acid (e.g., 1M HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield pure 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.
Potential Applications in Drug Development and Organic Synthesis
The structural motifs present in 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one suggest its potential as a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The presence of a hydroxyl group, a ketone, and a double bond provides multiple reaction sites for further chemical transformations.
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Scaffold for Bioactive Molecules: The cyclohexenone core is a common feature in many biologically active compounds. This molecule can serve as a starting point for the synthesis of novel derivatives with potential therapeutic applications, including anti-inflammatory and anticancer agents.[3]
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Chiral Building Block: The hydroxyl group can be resolved to provide access to enantiomerically pure forms of the molecule, which are crucial in the development of stereospecific drugs.
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Michael Acceptor: The α,β-unsaturated ketone system makes it a good Michael acceptor, allowing for the introduction of various substituents at the 3-position.
Reactivity Profile
The reactivity of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is governed by its key functional groups: the ketone, the hydroxyl group, and the carbon-carbon double bond.
Caption: Key reactive sites of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.
Predicted Spectroscopic Data
While experimental spectra are not widely available, the key spectroscopic features of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one can be predicted based on its structure and by analogy to similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):
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Vinyl proton (-CH=): A singlet or a narrow multiplet around 5.8-6.2 ppm.
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Methylene protons (-CH₂-): Two distinct signals, likely multiplets, in the range of 2.0-2.8 ppm.
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Hydroxyl proton (-OH): A broad singlet, the position of which will be dependent on concentration and solvent, typically between 3.0 and 5.0 ppm.
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Methyl protons (2 x -CH₃): A sharp singlet integrating to 6 protons, expected around 1.1-1.3 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule:
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Carbonyl carbon (C=O): In the range of 195-205 ppm.
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Olefinic carbons (-C=C-): Between 125-160 ppm.
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Carbon bearing the hydroxyl group (-C-OH): Around 65-75 ppm.
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Quaternary carbon (-C(CH₃)₂): In the region of 30-40 ppm.
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Methylene carbon (-CH₂-): Between 30-45 ppm.
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Methyl carbons (-CH₃): In the range of 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:
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O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.
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C=O stretch (ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹ (conjugated).
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C=C stretch (alkene): A medium intensity band near 1600-1650 cm⁻¹.
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C-H stretches (sp³ and sp²): Bands just below and above 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 140. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 125) and the loss of water (m/z = 122).
Safety and Handling
As with any chemical compound, 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a supplier.
Conclusion
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one represents a promising, yet underexplored, chemical entity. Its unique combination of functional groups within a cyclohexenone framework makes it a valuable target for synthetic chemists and a potential scaffold for the development of new therapeutic agents. While experimental data remains limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic approach, and potential applications, thereby encouraging further investigation into this intriguing molecule.
References
- Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11.
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PubChem. (n.d.). 4-(4-Hydroxy-1,4-dimethyl-2-cyclohexen-1-yl)-3-(hydroxymethyl)-4-methyl-2-cyclopenten-1-one, (1S-(1alpha(S*),4alpha))-. Retrieved from [Link]
- Antonenko, A., et al. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. MDPI.
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PubChem. (n.d.). 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 4-Hydroxy-4-methylcyclohex-2-en-1-one (FDB006151). Retrieved from [Link]
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PubChemLite. (n.d.). 3-hydroxy-4,4-dimethylcyclohexan-1-one (C8H14O2). Retrieved from [Link]
- Badawneh, M., Kaddoumi, A., & El-Elimat, T. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2119.
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Stack Exchange. (2015, December 21). What is the problem with forming 2,3-dimethylcyclohex-2-en-1-one? Retrieved from [Link]
